![molecular formula C14H9N3O4 B5866919 5-nitro-2-(3-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B5866919.png)
5-nitro-2-(3-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
5-nitro-2-(3-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields, including medicine and agriculture.
Mechanism of Action
The mechanism of action of 5-nitro-2-(3-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione is not fully understood. However, studies have shown that this compound can inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. By inhibiting topoisomerase II, 5-nitro-2-(3-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione can cause DNA damage and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 5-nitro-2-(3-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione can cause a decrease in the cell viability of cancer cells. Additionally, this compound has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9. Furthermore, 5-nitro-2-(3-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione has been shown to have antimicrobial activity against various pathogens, including bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-nitro-2-(3-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its potential as an anti-cancer and antimicrobial agent. Additionally, this compound is relatively easy to synthesize and purify. However, one of the limitations of using 5-nitro-2-(3-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione is its potential toxicity, which may limit its applications in vivo.
Future Directions
1. Further research is needed to fully understand the mechanism of action of 5-nitro-2-(3-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione.
2. Studies should be conducted to determine the potential side effects of this compound in vivo.
3. Research should be conducted to determine the efficacy of 5-nitro-2-(3-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione in combination with other anti-cancer and antimicrobial agents.
4. Further studies should be conducted to determine the potential applications of this compound in agriculture, such as its use as a pesticide.
5. Research should be conducted to determine the potential applications of 5-nitro-2-(3-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione in other fields, such as materials science and nanotechnology.
Conclusion:
In conclusion, 5-nitro-2-(3-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione is a chemical compound that has potential applications in various fields, including medicine and agriculture. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 5-nitro-2-(3-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound and its mechanism of action.
Synthesis Methods
The synthesis of 5-nitro-2-(3-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione involves the reaction of 3-pyridinecarboxaldehyde with 5-nitroisatoic anhydride in the presence of a base such as potassium carbonate. The resulting product is a yellow crystalline solid that can be purified by recrystallization.
Scientific Research Applications
5-nitro-2-(3-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in cancer treatment. Research has shown that this compound has anti-tumor activity and can induce apoptosis in cancer cells. Additionally, 5-nitro-2-(3-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione has been shown to have antimicrobial activity against various pathogens, including bacteria and fungi.
properties
IUPAC Name |
5-nitro-2-(pyridin-3-ylmethyl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O4/c18-13-11-4-3-10(17(20)21)6-12(11)14(19)16(13)8-9-2-1-5-15-7-9/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUNFWFOWZDLPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47201212 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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